molecular formula C16H26O2 B11827521 Hexadecatrienoic acid

Hexadecatrienoic acid

Cat. No.: B11827521
M. Wt: 250.38 g/mol
InChI Key: SZQQHKQCCBDXCG-BAHYSTIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2 It is characterized by the presence of three double bonds within its 16-carbon chain This compound is found in various natural sources, including certain algae and plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecatrienoic acid can be synthesized through the desaturation of hexadecanoic acid (palmitic acid). This process involves the introduction of double bonds at specific positions in the carbon chain. Enzymes such as desaturases are typically used to catalyze these reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae. Techniques like supercritical CO2 extraction and hydrodistillation are employed to isolate the compound from these sources. These methods ensure high purity and yield of the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: Hexadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of hydroperoxides and other oxidized products.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: Functional groups can be introduced at specific positions in the carbon chain through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or ozone are used under controlled conditions to achieve oxidation.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used for hydrogenation.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products Formed:

Scientific Research Applications

Hexadecatrienoic acid has a wide range of applications in scientific research:

Mechanism of Action

Hexadecatrienoic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Hexadecatrienoic acid can be compared with other polyunsaturated fatty acids such as:

    Linoleic Acid (C182): Similar in structure but with two double bonds.

    Alpha-Linolenic Acid (C183): Contains three double bonds but has an 18-carbon chain.

    Eicosapentaenoic Acid (C205): A longer chain fatty acid with five double bonds.

Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its presence in certain algae and its role in specific biological processes further highlight its uniqueness .

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(2E,4E,6E)-hexadeca-2,4,6-trienoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+

InChI Key

SZQQHKQCCBDXCG-BAHYSTIISA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

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